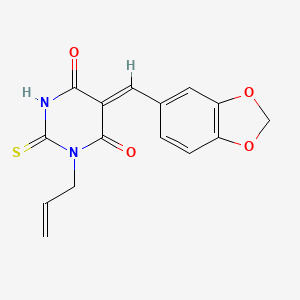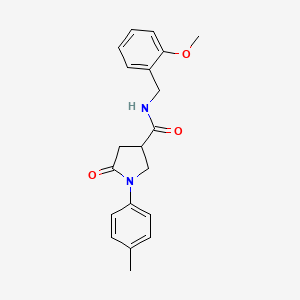![molecular formula C24H27NO B5169573 {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal compound that competes with estrogen for binding to the estrogen receptor (ER), thereby inhibiting the growth of ER-positive breast cancer cells. In addition to its anti-estrogenic effects, tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue.
Mécanisme D'action
Tamoxifen exerts its anti-cancer effects by binding to the ER and blocking the binding of estrogen to the receptor. This inhibits the growth of ER-positive breast cancer cells, which are dependent on estrogen for growth and survival. Tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue, which can have both beneficial and adverse effects.
Biochemical and physiological effects:
Tamoxifen has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Tamoxifen has also been shown to have beneficial effects on bone density and lipid metabolism, as well as adverse effects on the uterus, including an increased risk of endometrial cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Tamoxifen is widely used in laboratory experiments to study the role of estrogen signaling in various physiological processes, such as development, reproduction, and cancer. Tamoxifen is also used in genetic engineering to induce conditional gene expression, allowing for temporal and tissue-specific control of gene expression. However, {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol has some limitations, including its variable pharmacokinetics and potential for off-target effects.
Orientations Futures
There are a number of future directions for research on {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, including the development of more potent and selective SERMs with fewer adverse effects, the identification of biomarkers to predict response to {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, and the investigation of novel therapeutic combinations with {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol to improve treatment outcomes. Additionally, further research is needed to better understand the mechanisms of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol resistance and to develop strategies to overcome resistance in breast cancer patients.
Méthodes De Synthèse
Tamoxifen was first synthesized by Dora Richardson in 1962 at the Michigan Cancer Foundation (now known as the Karmanos Cancer Institute). The synthesis of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol involves a series of chemical reactions, including the condensation of 4-hydroxybenzophenone with N,N-diethyl-p-toluidine, followed by reduction of the resulting imine with sodium borohydride to yield {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol.
Applications De Recherche Scientifique
Tamoxifen has been extensively studied for its anti-cancer properties, particularly in breast cancer. Tamoxifen is used as adjuvant therapy in women with early-stage breast cancer to reduce the risk of recurrence and improve overall survival. Tamoxifen is also used in the treatment of metastatic breast cancer and as a chemopreventive agent in women at high risk of developing breast cancer.
Propriétés
IUPAC Name |
[2-(diethylaminomethyl)phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-3-25(4-2)19-20-13-11-12-18-23(20)24(26,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18,26H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVPVQPZYDBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)